

Tetravinylmethane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetravinylmethane**

Cat. No.: **B13736303**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

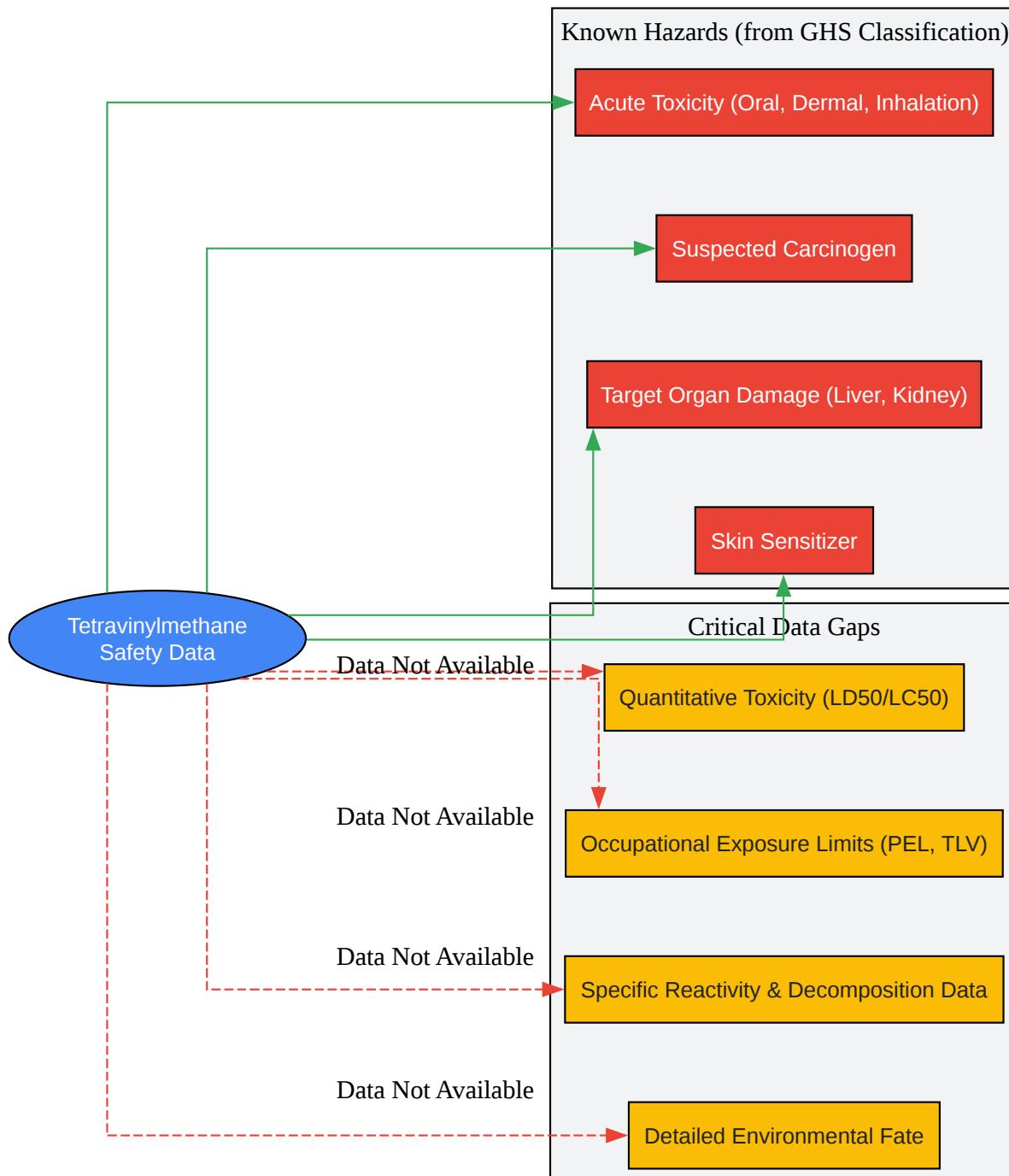
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is based on available data, which is limited. **Tetravinylmethane** is a substance for which comprehensive toxicological and reactivity data is not publicly available. Therefore, it must be handled with extreme caution, assuming the highest degree of risk.

Executive Summary

Tetravinylmethane (CAS No. 20685-34-1), also known as 3,3-diethenyl-1,4-pentadiene, is a unique organic compound featuring a central quaternary carbon bonded to four vinyl groups.^[1] Its highly unsaturated structure suggests significant reactivity and potential for polymerization, making it a molecule of interest in synthetic chemistry. However, the available safety information is sparse, necessitating a conservative and rigorous approach to its handling. This guide synthesizes the known safety data, highlights critical data gaps, and provides stringent handling protocols to minimize risk for researchers.

Hazard Identification and Classification

Tetravinylmethane is classified as a hazardous substance with multiple significant health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard profile.


Table 1: GHS Hazard Classification for **Tetravinylmethane**[\[2\]](#)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled
Skin Sensitization	Sub-category 1B	H317: May cause an allergic skin reaction
Carcinogenicity	Category 2	H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)	Category 1	H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term Hazard	Category 3	H412: Harmful to aquatic life with long lasting effects
Hazardous to the Ozone Layer	Category 1	H420: Harms public health and the environment by destroying ozone in the upper atmosphere

Note: The lack of specific toxicological data means that these classifications should be considered provisional and that the actual hazards may be more severe.

Visualization of Known and Unknown Safety Data

The following diagram illustrates the current state of knowledge regarding the safety profile of **Tetravinylmethane**, emphasizing the significant data gaps.

[Click to download full resolution via product page](#)

Caption: Visualization of known hazards versus critical data gaps for **Tetravinylmethane**.

Physical and Chemical Properties

Comprehensive, experimentally determined physical and chemical data for **Tetravinylmethane** are not readily available. The data presented below are primarily computed values and should be used with caution.

Table 2: Physical and Chemical Properties of **Tetravinylmethane**

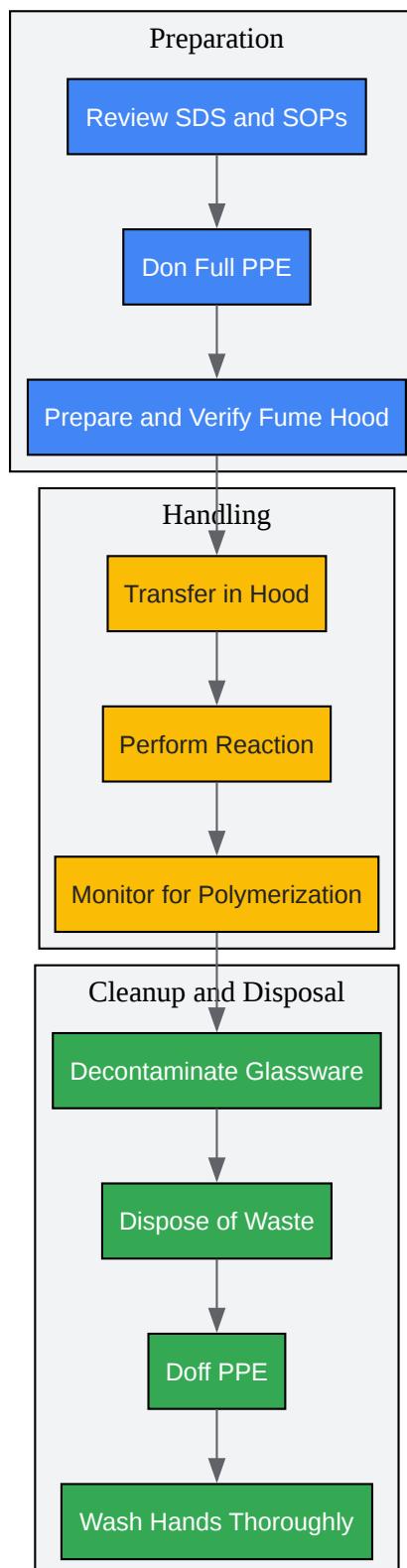
Property	Value	Source
Identifiers		
IUPAC Name	3,3-diethenylpenta-1,4-diene	[3]
Synonyms	Tetravinylmethane	[4]
CAS Number	20685-34-1	[3]
Molecular Formula	C ₉ H ₁₂	[1]
Molecular Weight	120.19 g/mol	[1]
Physical Properties (Computed)		
Boiling Point	133.5 °C at 760 mmHg	[5]
Flash Point	21.6 °C	[5]
Density	0.763 g/cm ³	[5]
Vapor Pressure	10.4 mmHg at 25 °C	[5]
Refractive Index	1.453	[5]
Solubility		
Data not available		
Stability and Reactivity		
Stability	Stable under recommended storage conditions. However, the presence of four vinyl groups suggests a high potential for polymerization.	General chemical principles
Reactivity	The vinyl groups are susceptible to polymerization, which can be initiated by heat, light, radical initiators, or catalysts. ^[6] It may be violently or explosively reactive. ^[7]	[6] [7]

Incompatible Materials	Strong oxidizing agents, radical initiators, acids, bases, and metals that can catalyze polymerization.	General chemical principles
Hazardous Decomposition Products	Emits toxic vapors of hydrogen chloride and phosgene when heated to decomposition in the presence of chlorine sources. [7] In the absence of other elements, decomposition is expected to produce carbon monoxide, carbon dioxide, and other toxic gases.	[7]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the high acute toxicity, suspected carcinogenicity, and unknown reactivity profile of **Tetravinylmethane**, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls


- Fume Hood: All work with **Tetravinylmethane**, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
- Glove Box: For procedures involving larger quantities or for prolonged handling, the use of an inert atmosphere glove box is strongly recommended to prevent exposure and potential polymerization initiated by atmospheric components.
- Ventilation: The laboratory must be well-ventilated with a system that prevents the recirculation of exhaust air.

Personal Protective Equipment (PPE)

- Hand Protection: Double gloving is required. Wear a pair of nitrile gloves as a base layer, with a pair of heavy-duty, chemical-resistant gloves (e.g., Viton or butyl rubber) as the outer layer. Gloves must be inspected for integrity before each use and changed immediately upon contamination.
- Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
- Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For any procedure with a risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.
- Respiratory Protection: If there is any risk of exposure outside of a fume hood or glove box, a NIOSH-approved full-face respirator with organic vapor cartridges is required.

Safe Handling Workflow

The following diagram outlines a mandatory workflow for the safe handling of **Tetravinylmethane**.

[Click to download full resolution via product page](#)

Caption: A mandatory workflow for the safe handling of **Tetravinylmethane**.

Synthesis and Purification Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **Tetravinylmethane** are not widely available in the public domain. The references on its synthesis are from older literature and lack the detailed safety considerations required by modern standards.^[1] Researchers intending to synthesize or purify this compound must develop a detailed Standard Operating Procedure (SOP) that includes a thorough risk assessment and is approved by their institution's environmental health and safety department.

Considerations for Synthesis

- Precursor Hazards: A thorough evaluation of the hazards of all starting materials and reagents is required.
- Reaction Conditions: The high reactivity of the vinyl groups suggests that the reaction should be conducted at low temperatures and under an inert atmosphere to control polymerization.
- Monitoring: The reaction should be continuously monitored for any signs of an exothermic event or uncontrolled polymerization.

Considerations for Purification

- Distillation: If distillation is used, it should be performed under vacuum and at the lowest possible temperature to prevent thermal decomposition or polymerization. The use of a polymerization inhibitor in the distillation flask should be considered.
- Chromatography: Column chromatography may be a safer alternative to distillation, but the choice of solvent and stationary phase must be carefully considered to avoid reactions with the product.

Emergency Procedures

Spills

- Evacuation: In case of a significant spill, evacuate the area immediately.
- Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill.

- Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

First Aid

- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
- Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- The storage area should be secured and accessible only to authorized personnel.
- Consider storing under an inert atmosphere and with a polymerization inhibitor.
- Protect from heat, light, and sources of ignition.

Disposal

- All waste containing **Tetravinylmethane** must be treated as hazardous waste.
- Dispose of in accordance with all local, state, and federal regulations.
- Do not dispose of down the drain or in the general trash.

Conclusion

Tetravinylmethane is a compound with significant known and suspected hazards, compounded by a lack of comprehensive safety and toxicological data. The information available indicates high acute toxicity, potential carcinogenicity, and the likelihood of high reactivity. Therefore, all work with this substance must be conducted under the most stringent safety protocols, with an emphasis on engineering controls and robust personal protective equipment. The absence of data should not be interpreted as an absence of risk; rather, it necessitates a proactive and highly cautious approach to ensure the safety of all personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetravinylmethane - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Tetravinylmethane | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 20685-34-1,3,3-diethenylpenta-1,4-diene | lookchem [lookchem.com]
- 6. Vinyl group - Wikipedia [en.wikipedia.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- To cite this document: BenchChem. [Tetravinylmethane: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13736303#safety-and-handling-precautions-for-tetravinylmethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com